Dimethyl-1,1,1-d3-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related nitrogen-containing compounds involves intricate processes aimed at incorporating the desired functional groups and structural frameworks. For instance, the exploration of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (a derivative of Dimedone and a β-Enaminone) through various experimental spectroscopies and theoretical studies highlights the complex synthesis pathways of similar compounds. These methods often employ Density Functional Theory (DFT) for optimization and analysis, indicating a comprehensive approach to the synthesis of these compounds (Fatima et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds related to Dimethyl-1,1,1-d3-amine hydrochloride is analyzed through various spectroscopic methods, including NMR, FT-Raman, FT-IR, and UV-Visible spectroscopy. Theoretical studies, such as those performed using the DFT method, aid in the optimization and understanding of molecular geometries, vibrational frequencies, and electron distributions within these molecules. Such analyses provide insights into the structural characteristics that define their chemical behavior and reactivity (Fatima et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of Dimethyl-1,1,1-d3-amine hydrochloride and its derivatives are influenced by their structural features. For example, the chemical kinetics of H-abstractions from dimethyl amine by various radicals have been systematically investigated to understand the atmospheric and combustion chemistry of aliphatic amines. These studies reveal the temperature-dependent reaction mechanisms and the influence of molecular structure on reactivity (Shang et al., 2019).
Scientific Research Applications
1. Exploration of Experimental and Theoretical Properties
Dimethyl-1,1,1-d3-amine hydrochloride, as a derivative of Dimedone, has been studied for its experimental spectroscopies (NMR, FT-Raman, FT-IR, UV–Visible) and theoretical properties using Density Functional Theory (DFT). It's significant in the synthesis of nitrogen-containing compounds and has applications in understanding molecular interactions and charge distribution within the molecule (Fatima et al., 2021).
2. Catalytic Applications
The compound has been utilized in the catalysis of N,N-dimethylation of amines and nitro compounds, showcasing its potential in synthetic organic chemistry. This involves one-pot synthesis of a wide range of N,N-dimethyl amines, highlighting its versatility and efficiency in catalytic processes (Zhang et al., 2015).
3. Biocatalysis in Pharmaceutical Industries
In the realm of biocatalysis, particularly in pharmaceutical industries, this compound plays a role in synthesizing various pharmaceuticals like (-)-Peroxetine hydrochloride and vitamin D3 derivatives. It's instrumental in the development of biocatalysts for chemical and biotechnology industries (Angajala et al., 2016).
4. Chemical Kinetics and Fuel Potential
Dimethyl-1,1,1-d3-amine hydrochloride is identified as a promising nitrogen-containing fuel candidate. Studies focus on the reaction kinetics of H-abstractions from this compound by various radicals, essential for understanding atmospheric and combustion chemistry of aliphatic amines (Shang et al., 2019).
5. Gas Chromatography Applications
The compound has been analyzed in the context of headspace gas chromatography, especially for the determination of secondary and tertiary amines in drug substances. This underscores its significance in analytical chemistry and pharmaceutical quality control (Gopalakrishnan & Devi, 2016).
Safety And Hazards
The safety and hazards associated with Dimethyl-1,1,1-d3-amine hydrochloride are represented by the GHS07 pictogram. The hazard statements include H302 - H315 - H319 - H335, which indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
1,1,1-trideuterio-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDGSYLLQPDQDV-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583873 | |
Record name | N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-1,1,1-d3-amine hydrochloride | |
CAS RN |
120033-84-3 | |
Record name | N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 120033-84-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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